![molecular formula C16H14N2O2S B2545245 N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide CAS No. 383147-45-3](/img/structure/B2545245.png)

N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

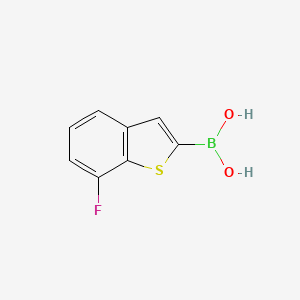

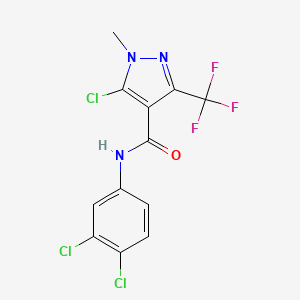

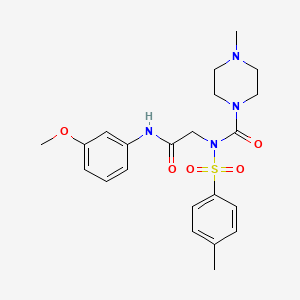

“N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide” is a complex organic compound that contains a pyrrole ring and a benzenesulfonamide group . Pyrrole is a five-membered aromatic heterocycle, like benzene, but it has one nitrogen atom . Benzenesulfonamide is a functional group that consists of a benzene ring attached to a sulfonamide group .

Synthesis Analysis

While the specific synthesis process for “N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide” is not available, similar compounds are often synthesized through various organic reactions . For instance, pyrrole derivatives can be synthesized by reacting 1,4-phenylenediamine with chloroacetone .Molecular Structure Analysis

The molecular structure of “N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide” would likely be complex due to the presence of the pyrrole and benzenesulfonamide groups . Pyrrole is a five-membered ring with two double bonds and one nitrogen atom .Applications De Recherche Scientifique

Electrochromic Materials and Devices

Anti-Tumoral Effects

While not directly related to DTP-Ph-Pyr, it’s worth noting that compounds containing a pyrrole moiety have been explored for their anti-tumoral effects. Researchers evaluate their impact on tumor cell viability, distinguishing between tumor cell lines (e.g., tongue HNSCC CAL 27, pharynx HNSCC FaDu) and non-transformed cells (e.g., dermal fibroblasts HF, keratinocytes HaCaT) .

Insecticidal Properties

Although not specifically studied for DTP-Ph-Pyr, pyrazole derivatives with cyano substituents have been designed and synthesized as potential insecticides targeting the ryanodine receptor (RyR) in insects .

Other Applications

While literature on DTP-Ph-Pyr is limited, it’s essential to explore additional applications. For instance, further investigations could focus on its potential in solar cells, light-emitting devices, capacitors, and biosensors .

Propriétés

IUPAC Name |

N-(4-pyrrol-1-ylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-21(20,16-6-2-1-3-7-16)17-14-8-10-15(11-9-14)18-12-4-5-13-18/h1-13,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABDSRXJQSRVOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2545163.png)

![N-(2-Methoxy-2-phenylbutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545165.png)

![4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2545169.png)

![2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545170.png)

![3-amino-N-(3,4-dichlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2545172.png)

![6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2545180.png)

![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2545181.png)

![2-(4-chlorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2545185.png)